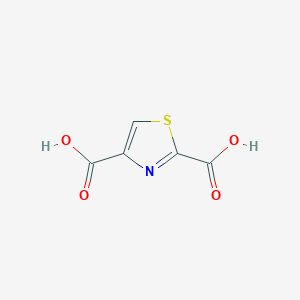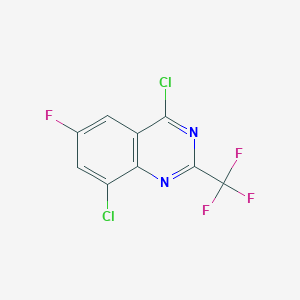
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2,6-difluoroaniline and hydrazine derivatives.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste.
化学反応の分析
Types of Reactions
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the compound.
科学的研究の応用
5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it has been identified as a potential inhibitor of Bruton’s tyrosine kinase (BTK), a key enzyme involved in signal transduction pathways . By inhibiting BTK, the compound can modulate various cellular processes, making it a candidate for the treatment of diseases such as cancer and autoimmune disorders.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(4-chloro-2,6-difluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-iodo-2,6-difluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-methyl-2,6-difluorophenyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 5-Amino-3-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazole is unique due to the presence of the bromo and difluoro substituents on the phenyl ring. These substituents can influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for research and development.
特性
分子式 |
C8H5BrF2N4 |
|---|---|
分子量 |
275.05 g/mol |
IUPAC名 |
5-(4-bromo-2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H5BrF2N4/c9-3-1-4(10)6(5(11)2-3)7-13-8(12)15-14-7/h1-2H,(H3,12,13,14,15) |
InChIキー |
HXMRMWZLPJXMTC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C2=NC(=NN2)N)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)
![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)


